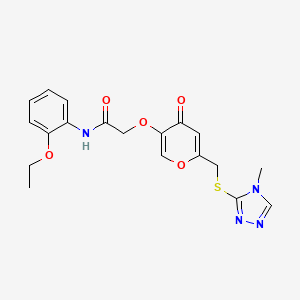

N-(2-ethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-3-26-16-7-5-4-6-14(16)21-18(25)10-28-17-9-27-13(8-15(17)24)11-29-19-22-20-12-23(19)2/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNQMDLIWHPELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex compound that combines elements of triazole and pyran chemistry, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is associated with various pharmacological effects including antimicrobial and anticancer activities. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability. The structure can be represented as follows:

Mechanisms of Biological Activity

- Antiproliferative Effects : Research indicates that derivatives of 1,2,4-triazoles exhibit antiproliferative activity by inducing cell cycle arrest in the G2/M phase. This is achieved through interactions with various cellular receptors and enzymes due to the polar nature of the triazole ring .

- Antioxidant Activity : Compounds containing triazole moieties have demonstrated significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases .

- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies have shown that triazole derivatives can inhibit MMPs, which are involved in cancer metastasis. For instance, certain derivatives exhibited over 50% inhibition at concentrations of 100 µg/mL .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated several 1,2,4-triazole derivatives for their anticancer properties. The compounds were found to induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition and activation of caspase pathways .

- Antiviral Properties : Another research effort focused on the antiviral potential of similar heterocyclic compounds against various viral strains. Some derivatives showed promising results with IC50 values indicating effective viral inhibition .

Scientific Research Applications

The compound N-(2-ethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex chemical structure that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into the applications of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features a triazole ring known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The ethoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Pharmacological Properties

- Antiproliferative Effects : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antiproliferative activity by inducing cell cycle arrest in the G2/M phase. This effect is attributed to interactions with cellular receptors and enzymes due to the polar nature of the triazole ring.

- Antioxidant Activity : Compounds containing triazole moieties have demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that triazole derivatives can inhibit MMPs involved in cancer metastasis. For instance, certain derivatives showed over 50% inhibition at concentrations of 100 µg/mL.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Induces G2/M phase arrest in cancer cells | |

| Antioxidant | Prevents oxidative stress-related diseases | |

| MMP Inhibition | Inhibits MMPs related to cancer metastasis |

Anticancer Activity

A study evaluated various 1,2,4-triazole derivatives for their anticancer properties. The findings indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition and activation of caspase pathways.

Antiviral Properties

Another research effort focused on the antiviral potential of similar heterocyclic compounds against various viral strains. Some derivatives exhibited promising results with IC50 values indicating effective viral inhibition.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural elements with several analogs:

- Triazolylthioacetamide backbone : Common in compounds like 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () and N-(4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). These analogs vary in substituents on the triazole (e.g., 4-methyl, 4-ethyl) and the acetamide nitrogen (e.g., phenyl, 2-ethoxyphenyl) .

- Pyran vs. Quinazolinone cores: Unlike quinazolinone-based analogs (), the target compound incorporates a 4-oxo-4H-pyran ring, which may alter electronic properties and hydrogen-bonding capacity .

Table 1: Key Structural Differences

| Compound | Core Structure | Triazole Substituent | Acetamide N-Substituent |

|---|---|---|---|

| Target Compound | 4-Oxo-4H-pyran | 4-Methyl | 2-Ethoxyphenyl |

| 2-((4-Oxo-quinazolin-2-yl)thio)-N-phenylacetamide (5) | Quinazolinone | N/A | Phenyl |

| N-(4-Fluorophenyl)-2-{[4-ethyl-triazol-3-yl]sulfanyl}acetamide | 1,2,4-Triazole | 4-Ethyl, 5-thiophenyl | 4-Fluorophenyl |

Physicochemical Properties

- Melting Points: Quinazolinone derivatives exhibit higher melting points (170–315°C) compared to triazolylthioacetamides with simpler aryl groups (e.g., 197.6°C for N-(3-ethylphenyl) analog), suggesting stronger intermolecular forces in quinazolinones .

Q & A

Q. What are the key steps for synthesizing this compound, and what reaction conditions are critical?

The synthesis involves multi-step reactions:

- Substitution reactions under alkaline conditions to introduce heterocyclic groups (e.g., triazole-thio-methyl) .

- Condensation reactions using agents like carbodiimides or DCC to form acetamide linkages, monitored by TLC for intermediate purity .

- Reduction steps (e.g., iron powder in acidic media) for nitro-to-amine conversions . Key conditions: Solvent choice (toluene, DMF), temperature control (40–80°C), and catalysts (triethylamine) to optimize yield .

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and acetamide connectivity .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Hydrolysis studies : Test stability at varying pH (e.g., pH 2–12) and temperatures (25–60°C) using HPLC to monitor degradation .

- Thermogravimetric analysis (TGA) to determine thermal stability .

Q. What are the recommended purification methods?

- Column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) to separate intermediates .

- Recrystallization from ethyl acetate or ethanol for final product purity .

Q. How does the compound’s structure relate to its potential biological activity?

Structural motifs like the triazole-thioether and pyran-4-one are associated with antimicrobial/anticancer activity in analogs. Computational docking (e.g., AutoDock) can predict interactions with targets like kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and reaction time. For example, DMF increases solubility of polar intermediates, while triethylamine enhances nucleophilic substitution efficiency .

- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) clarifies coupling patterns and confirms heterocyclic connectivity .

- Comparative analysis with structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify shared spectral features .

Q. How can computational modeling predict pharmacokinetic properties?

- ADMET prediction tools (e.g., SwissADME) estimate logP, bioavailability, and CYP450 interactions based on the compound’s hydrophobicity and H-bond donors .

- Molecular dynamics simulations assess binding stability to targets like EGFR or HDACs .

Q. What mechanistic insights explain nucleophilic substitution failures in triazole-thioether formation?

- Steric hindrance : Bulky substituents on the pyran ring may impede attack. Use smaller leaving groups (e.g., Cl instead of Br) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states better than toluene .

Q. How do structural modifications enhance bioactivity while minimizing toxicity?

- SAR studies : Replace the ethoxyphenyl group with fluorinated analogs to improve membrane permeability .

- Prodrug design : Introduce ester moieties to enhance solubility and reduce hepatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.